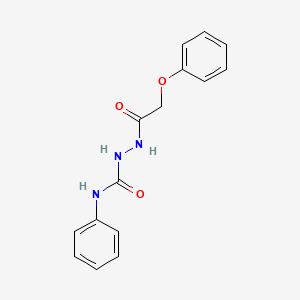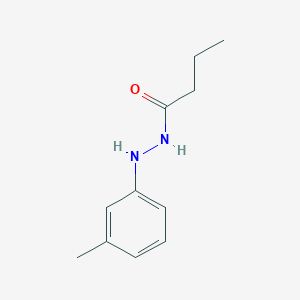
N'-(3-methylphenyl)butanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3-Methylphenyl)butanehydrazide is an organic compound with the molecular formula C11H16N2 It is a hydrazide derivative, characterized by the presence of a hydrazine functional group attached to a butane chain and a 3-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N’-(3-Methylphenyl)butanehydrazide typically involves the reaction of 3-methylphenylhydrazine with butanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-Methylphenylhydrazine+Butanoyl chloride→N’-(3-Methylphenyl)butanehydrazide+HCl
Industrial Production Methods: Industrial production of N’-(3-Methylphenyl)butanehydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N’-(3-Methylphenyl)butanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
N’-(3-Methylphenyl)butanehydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound may be used in the study of enzyme inhibition and protein interactions due to its hydrazide functional group.
Industry: Used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of N’-(3-Methylphenyl)butanehydrazide involves its interaction with molecular targets through its hydrazide functional group. This group can form covalent bonds with various biomolecules, leading to inhibition or modification of their activity. The specific pathways involved depend on the target molecule and the context of its use.
Vergleich Mit ähnlichen Verbindungen
- N’-(3-Methylphenyl)cyclobutanecarbohydrazide
- N’-(4-Methylphenyl)butanehydrazide
- N’-(3-Methylphenyl)propanehydrazide
Comparison: N’-(3-Methylphenyl)butanehydrazide is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications where others may not be as effective.
Eigenschaften
Molekularformel |
C11H16N2O |
|---|---|
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
N'-(3-methylphenyl)butanehydrazide |
InChI |
InChI=1S/C11H16N2O/c1-3-5-11(14)13-12-10-7-4-6-9(2)8-10/h4,6-8,12H,3,5H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
UVVHDXDBLZTGBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NNC1=CC=CC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


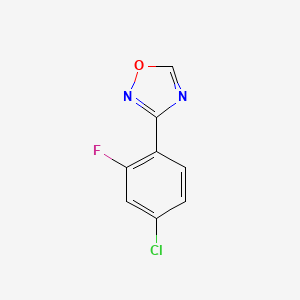
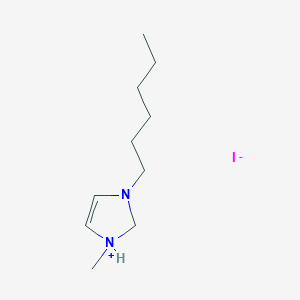
![4-bromo-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B12445362.png)


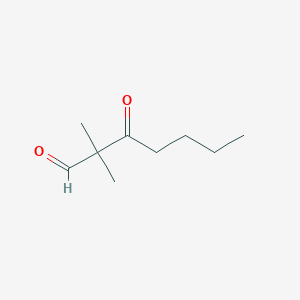
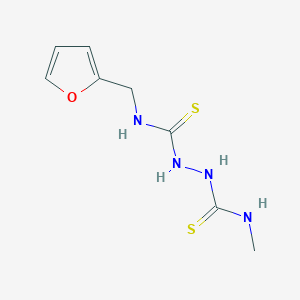
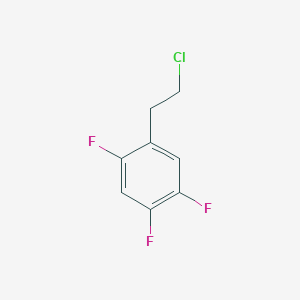
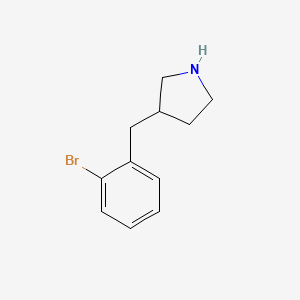
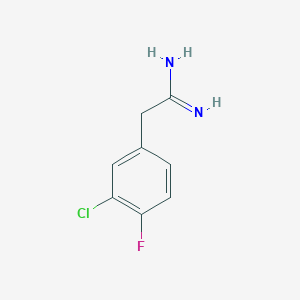
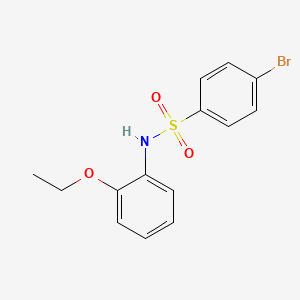
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12445411.png)
![1-[4-(4-Trifluoromethoxyphenoxy)phenyl]ethanone](/img/structure/B12445415.png)
